1-(3-Furyl)-1-ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(furan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYCKQFLCOKZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397300 | |
| Record name | 1-(3-furyl)-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13129-26-5 | |
| Record name | α-Methyl-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13129-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-furyl)-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Furyl 1 Ethanol and Analogues
Conventional Synthetic Routes
Traditional organic synthesis provides reliable and well-established methods for the preparation of 1-(3-Furyl)-1-ethanol. These routes typically involve the formation of a key carbon-carbon bond through organometallic reagents or the reduction of a suitable carbonyl precursor.
Grignard Reagent Approaches
The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds. missouri.edu This methodology can be applied to the synthesis of this compound. The process involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3-furaldehyde (B129913).
The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. khanacademy.org This addition forms an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol product, this compound. missouri.edukhanacademy.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from being quenched by protons. missouri.edugoogle.com
A typical reaction sequence is as follows:
Formation of Grignard Reagent: Methyl bromide reacts with magnesium metal in dry ether to form methylmagnesium bromide (CH₃MgBr).
Reaction with Aldehyde: The prepared Grignard reagent is then added dropwise to a solution of 3-furaldehyde in the same solvent, usually at a low temperature to control the reaction rate. missouri.edu
Acidic Workup: After the reaction is complete, a dilute acid (e.g., aqueous ammonium (B1175870) chloride or sulfuric acid) is added to protonate the intermediate magnesium alkoxide salt, liberating the this compound. missouri.edugoogle.com
Reduction of Carbonyl Precursors
An alternative conventional route to this compound is the reduction of the corresponding ketone, 3-acetylfuran. This approach is widely used for the synthesis of alcohols from carbonyl compounds.
The reduction can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄). researchgate.netnih.gov In this process, 3-acetylfuran is dissolved in a suitable protic solvent, typically an alcohol like ethanol (B145695) or methanol (B129727). Sodium borohydride is then added to the solution, which reduces the ketone functionality to a secondary alcohol. nih.gov The reaction is generally straightforward and provides good yields of the desired product. researchgate.net
Catalytic transfer hydrogenation is another method that can be employed. researchgate.net This technique uses a hydrogen donor, such as isopropyl alcohol, in the presence of a metal catalyst (e.g., an Iridium-based catalyst) to reduce the ketone. researchgate.net This method can be advantageous as it often proceeds under mild conditions. researchgate.net
Stereoselective Synthesis of this compound Derivatives
The development of enantiopure compounds is of significant interest, particularly in the pharmaceutical and fine chemical industries. Chemoenzymatic methods have emerged as powerful tools for the stereoselective synthesis of chiral alcohols like this compound.
Chemoenzymatic Approaches for Enantiopure Derivatives
Chemoenzymatic synthesis combines chemical reactions with biological catalysis, leveraging the high selectivity of enzymes to produce enantiomerically pure compounds. nih.gov These methods are valued for their efficiency and ability to operate under mild reaction conditions, often making them more environmentally friendly than purely chemical processes. nih.govnih.gov For chiral furfuryl alcohols, enzymes such as lipases and hydroxynitrile lyases are commonly utilized to create the desired stereogenic center. nih.govacs.org
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. In this process, an enzyme selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the two. Lipases are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.govnih.gov
For the resolution of racemic 1-(2-furyl)ethanol, a close analogue of the target compound, various immobilized lipases have been studied. nih.gov Candida antarctica lipase (B570770) B (CALB), often immobilized on an acrylic resin (Novozym 435), has been identified as a highly effective catalyst. nih.gov The process involves the acylation of the alcohol using an acyl donor, with vinyl acetate (B1210297) being particularly effective. nih.gov
The reaction enantioselectivity can be influenced by several factors, including the choice of lipase, acyl donor, solvent, and temperature. nih.gov For instance, in the resolution of (±)-1-(2-furyl)ethanol, a conversion of 47% with an enantiomeric excess of the remaining substrate (ees) of 89% was achieved in 2 hours at 60°C in n-heptane. nih.gov
Table 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Furan (B31954) Alcohol Derivative researchgate.net
| Entry | Acyl Donor | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantioselectivity (E) |
| 1 | 6a | CHIRAZYME L-2 C4 | (S)-7a | 27 | 98 | 76 | 140 |
| 2 | 6b | CHIRAZYME L-2 C4 | (S)-7b | 29 | 97 | 37 | 94 |
| 3 | 6c | CHIRAZYME L-2 C4 | (S)-7c | 40 | 98 | 71 | >200 |
| 4 | 6d | CHIRAZYME L-2 C4 | (S)-7d | 40 | 96 | 66 | 98 |
| 5 | 6e | CHIRAZYME L-2 C4 | (S)-7e | 41 | 94 | 72 | 70 |
Data adapted from a study on the resolution of (±)-1-(3-bromofuran-2-yl)-2-chloroethanol (3) with various acyl donors (6a-f) to yield the corresponding esters (7a-f). researchgate.net
Hydroxynitrile Lyase Catalysis for Stereogenic Centers
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones, producing chiral cyanohydrins. acs.orgnih.gov These cyanohydrins are versatile intermediates that can be converted into other valuable chiral molecules, including amino alcohols. acs.org
A chemoenzymatic route utilizing an HNL from Hevea brasiliensis has been developed for the large-scale synthesis of (R)-2-amino-1-(2-furyl)ethanol. acs.org This process involves two main steps:
Enantioselective Cyanohydrin Formation: Furan-2-carbaldehyde reacts with hydrocyanic acid in a reaction catalyzed by the HNL. This step generates the asymmetric center with high enantioselectivity. acs.org
Reduction of the Nitrile: The resulting chiral cyanohydrin is then reduced, for example with sodium borohydride, to furnish the desired enantiopure amino alcohol with an enantiomeric excess greater than 99.5%. acs.org
This approach highlights the utility of HNLs in establishing stereogenic centers in the synthesis of chiral furan derivatives, offering a convenient pathway to enantiomerically pure products. acs.org
Alcohol Dehydrogenase Catalysis
The enantioselective reduction of carbonyl groups is a cornerstone for producing a wide array of chiral compounds, including hydroxy acids, amino acids, and alcohols. acs.org Alcohol dehydrogenases (ADHs) are particularly powerful biocatalysts for this transformation, facilitating the interconversion between alcohols and aldehydes or ketones. acs.org These enzymes are often employed for the synthesis of enantiomerically pure stereoisomers of chiral alcohols, frequently achieving high levels of chemo- and enantioselectivity.
In the context of furan derivatives, biocatalysis offers a potent method for synthesis. The production of furfuryl alcohol from biomass-derived furfural (B47365) can be achieved using NAD(P)H-dependent yeast alcohol dehydrogenase I (YADH). nih.gov This enzymatic approach is notable for its high atom economy and potential for up to 100% product selectivity under mild conditions, such as room temperature and in an aqueous medium. nih.gov
The application of ADHs extends to a broad variety of ketones and ketoesters. acs.org Research has identified novel bacterial alcohol dehydrogenases suitable for preparing chiral alcohols on a technical scale. acs.org For instance, (R)-specific ADHs have been discovered in strains of the genus Lactobacillus, complementing the more common (S)-specific enzymes and expanding the range of accessible chiral products. acs.orgmdpi.com The chemoenzymatic synthesis of chiral furyl carbinols, which are valuable precursors, can be efficiently achieved from carbohydrate sources under mild reaction conditions, presenting a strong alternative to conventional methods. maxapress.com
The table below summarizes the performance of various carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs) in the asymmetric reduction of a furan-containing ketone, 3-acetamido-5-acetylfuran (B13792600) (3A5AF), to its corresponding chiral alcohol.
Asymmetric Synthetic Transformations
Asymmetric synthesis is fundamental to accessing specific stereoisomers of chiral molecules like this compound. Methodologies range from catalytic epoxidation and diastereoselective reductions to complex reactions where regio- and stereocontrol are paramount.
Catalytic Asymmetric Epoxidation in Related Systems
Catalytic asymmetric epoxidation is a powerful strategy for synthesizing chiral molecules. nih.gov While direct epoxidation of the furan ring in this compound is less common, related transformations in furan-containing systems highlight the utility of this approach. For instance, the synthesis of (S)-tetrahydrofuran-3-ol, a key component in certain antiviral drugs, can be achieved via Sharpless asymmetric dihydroxylation of an olefinic precursor, or through a kinetic resolution of a racemic epoxide. acs.org
Modern methods have expanded the scope of asymmetric epoxidation to challenging substrates. Iron-catalyzed asymmetric epoxidation has been successfully applied to acyclic β,β-disubstituted enones, which were previously difficult substrates. nih.gov This method provides access to highly enantioenriched α,β-epoxyketones. nih.gov In another advanced approach, gold catalysts have been used for the isomerization of alkynyl epoxides to yield substituted furans, demonstrating the intricate link between epoxide chemistry and furan synthesis. acs.org
Diastereoselective Reduction of Chiral Ketone Precursors
When a ketone precursor already contains a chiral center, its reduction can lead to the formation of diastereomers. Controlling this diastereoselectivity is crucial. The reduction of a chiral ketone can be influenced by existing stereocenters, often following predictable models like the Felkin-Anh model, which anticipates the nucleophilic attack trajectory based on steric hindrance. In cases where a chelating group is present near the carbonyl, a metal-hydride reagent can coordinate to form a rigid cyclic intermediate, directing the hydride attack from the less hindered face and leading to high diastereoselectivity. acs.org
An example of high diastereoselectivity is seen in the Paterno-Büchi reaction between benzaldehyde (B42025) and 1-(2-furyl)-benzylic alcohol, which yields only one diastereoisomer. mdpi.com This level of control is essential for building complex molecules with multiple stereocenters.
Control of Regio- and Stereoselectivity in Complex Reactions
Achieving control over both the position (regio-) and the spatial arrangement (stereo-) of chemical bonds is a central challenge in organic synthesis. nih.gov In the synthesis of substituted furans, regioselectivity determines the substitution pattern on the heterocyclic ring.
Several powerful methods have been developed to control the synthesis of multisubstituted furans. One such method involves the metalloradical-catalyzed cyclization of alkynes with α-diazocarbonyls, which produces polyfunctionalized furans with complete regioselectivity. mdpi.comrsc.org Another strategy relies on the regioselective lithiation of substituted furan rings. The choice of substituents on the furan ring can direct lithiation to a specific position; for example, a hydroxymethyl group at C-3 can direct lithiation to the C-4 position, particularly when a bulky substituent at C-2 hinders coordination of the lithiating agent with the furan oxygen. caltech.edu
Stereoselectivity is exemplified in cycloaddition reactions. The hetero-Diels–Alder reaction of levoglucosenone (B1675106) with thiochalcones proceeds with high regioselectivity, where the sulfur atom of the thiochalcone attacks the β-carbon of the enone system exclusively. This control allows for the predictable formation of complex polycyclic systems.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable feedstocks, and employing safer solvents. The synthesis of furan derivatives, including this compound, is increasingly being viewed through this lens.
Utilization of Sustainable Solvent Systems (e.g., Water, Ionic Liquids, Ethanol)
The choice of solvent is a major focus in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards.
Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many green chemical processes. Biocatalytic reactions, such as those using alcohol dehydrogenases, are often performed in aqueous media under mild conditions, which aligns perfectly with green chemistry principles. nih.gov
Ionic Liquids (ILs): ILs are organic salts with low melting points that possess desirable properties such as low volatility, non-flammability, and high thermal stability. They can be used as both solvents and catalysts in the synthesis of furan derivatives. For example, ionic liquids have been effectively used for the polymerization of furfuryl alcohol without the need for traditional acidic solvents or catalysts. caltech.edu
Ethanol: Derived from renewable bio-based sources, ethanol is a greener alternative to many traditional organic solvents. rsc.org Its use supports the green chemistry principles of employing renewable feedstocks and safer solvents. rsc.org In extractive distillation processes, such as the purification of ethanol itself, ionic liquids are being explored as more sustainable alternatives to conventional solvents like ethylene (B1197577) glycol.
The table below highlights some greener solvent alternatives for common, more hazardous laboratory solvents.
Catalyst-Free and Environmentally Benign Protocols
The pursuit of greener chemical syntheses has led to the exploration of catalyst-free and environmentally friendly protocols. These methods often utilize benign solvents like water or even solvent-free conditions, aligning with the principles of green chemistry by reducing waste and avoiding toxic catalysts.
While specific catalyst-free protocols for the synthesis of this compound are not extensively documented in publicly available research, the general principles of catalyst-free synthesis for related heterocyclic compounds often involve multi-component reactions in aqueous media. For instance, catalyst-free, multi-component syntheses of various heterocyclic compounds have been successfully carried out in water, demonstrating the feasibility of such an approach. nih.gov These reactions are often promoted by the unique properties of water, such as its high polarity and solvating power, which can stabilize transition states and accelerate reaction rates without the need for a traditional catalyst. The synthesis of biologically active heterocycles in water under catalyst-free conditions highlights a significant trend in sustainable drug synthesis. nih.gov
Moreover, the development of solvent-free reactions represents a significant advancement in environmentally benign synthesis. By eliminating the solvent, these methods reduce waste, simplify purification processes, and can lead to higher reaction rates due to increased reactant concentration. taylorfrancis.com One-pot, solvent- and catalyst-free synthesis of quinolone derivatives has been reported, showcasing the potential for these efficient and clean reactions. nih.gov
The table below illustrates representative catalyst-free and environmentally benign conditions for the synthesis of analogous heterocyclic compounds, which could serve as a conceptual basis for the development of protocols for this compound.
| Reactants | Solvent | Conditions | Product Class | Yield (%) | Reference |
| Arylglyoxal, Cyclic 1,3-dicarbonyls, Thiols | Acetic Acid | Microwave Heating | β-keto thioethers | Not specified | rsc.org |
| Propargylic alcohols, 1,3-Dicarbonyl compounds | Ionic Liquid | Gold-catalysis (recyclable) | Polysubstituted furans | Good to High | nih.gov |
| Aldehydes, Malononitrile, Amines | Water | Catalyst-free, Ultrasound | Dihydroquinolines | up to 96% | nih.gov |
Non-Conventional Energy Activation (e.g., Microwave, Ultrasonic Irradiation)
Non-conventional energy sources offer powerful alternatives to conventional heating methods, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis. By directly heating the reaction mixture through dielectric heating, microwaves can achieve rapid and uniform heating, often leading to significant rate enhancements. nih.gov This technique has been successfully applied to a wide range of reactions, including the synthesis of various heterocyclic compounds. For example, the synthesis of amides and esters containing furan rings has been achieved under mild, microwave-assisted conditions. researchgate.net Similarly, microwave heating has been employed in the synthesis of β-keto thioethers and furan derivatives. rsc.org
The table below summarizes reaction conditions for the microwave-assisted synthesis of furan-containing and other heterocyclic molecules, demonstrating the efficiency of this technology.
| Reactants | Solvent | Catalyst | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| Dihydro-β-ionone, Sodium borohydride | Ethanol | - | Not specified | 10 | 60 | Not specified | mdpi.com |
| 2-furoic acid, furfurylamine | Not specified | DMT/NMM/TsO− or EDC | Not specified | Optimized | Not specified | Moderate | researchgate.net |
| Arylglyoxal, 1,3-dicarbonyls, thiols | Acetic acid | - | Not specified | Not specified | Not specified | Not specified | rsc.org |
Ultrasonic Irradiation:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for chemical synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the acceleration of chemical reactions. nih.gov Ultrasound has been effectively used in the synthesis of a variety of heterocyclic compounds, often under mild conditions and in environmentally friendly solvents like water. nih.govnih.gov For example, the ultrasound-assisted multicomponent synthesis of 4H-pyrans in water has been reported with excellent yields. nih.gov
The following table presents examples of ultrasound-assisted syntheses of heterocyclic compounds, illustrating the benefits of this technique.
| Reactants | Solvent | Catalyst | Frequency (kHz) | Time | Temperature (°C) | Yield (%) | Reference |
| Aldehyde, Malononitrile, Enol derivative | Water | Et3N | 40 | Not specified | Not specified | High | nih.gov |
| Benzaldehyde, Morpholine, Isocyanide | Water | Catalyst-free | 40 | 1 h | Not specified | 96% | nih.gov |
| Alcohols, Thiocyanate salts | Aqueous media | N-methyl-2-pyrrolidonium hydrogen sulfate | Not specified | Not specified | Room Temp | Good | nih.gov |
Reaction Mechanisms and Chemical Transformations Involving 1 3 Furyl 1 Ethanol
Electrophilic and Nucleophilic Reactions of the Furan (B31954) Ring System
The furan ring in 1-(3-furyl)-1-ethanol is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituent and the inherent reactivity of the furan ring. While specific studies on electrophilic and nucleophilic reactions directly on this compound are not extensively detailed in the provided search results, the general reactivity of 3-substituted furans can be inferred.
Electrophilic attack on 3-substituted furans typically occurs at the C2 or C5 position, as these are the most activated positions. The presence of the 1-hydroxyethyl group at the 3-position will influence the regioselectivity of these reactions.
Transformations Involving the Hydroxyl Group
The hydroxyl group of this compound is a primary site for a variety of chemical transformations, including oxidative rearrangements, dehydration, and esterification.
Oxidative Rearrangements of Furyl Alcohols
Oxidative rearrangements of furyl alcohols represent a powerful synthetic tool for the formation of new heterocyclic and carbocyclic systems. A notable example is the Achmatowicz reaction, an oxidative ring expansion of furfuryl alcohols to yield 6-hydroxy-2H-pyran-3(6H)-ones. While the provided information primarily discusses this reaction for 2-furfuryl alcohols, the principles can be extended to 3-furyl analogs. nih.gov This transformation is often catalyzed by enzymes or proceeds through photobiocatalysis, utilizing methanol (B129727) as a sacrificial reagent to generate hydrogen peroxide in situ. nih.gov
Another significant oxidative rearrangement involves the treatment of 3-furyl alcohols with reagents like N-bromosuccinimide (NBS). acs.org This reaction can lead to the formation of 2-substituted 3-furfurals through a novel oxidative rearrangement. acs.org Mechanistic studies suggest this process proceeds via an unsaturated 1,4-dialdehyde intermediate, which then cyclizes and eliminates water to rearomatize. acs.org
| Reaction Type | Reagents | Product(s) | Key Features |
| Achmatowicz-type Rearrangement | Alcohol Oxidase, Chloroperoxidase, Formaldehyde Dismutase, Methanol | 6-Hydroxy-2H-pyran-3(6H)-one derivatives | Enzymatic cascade or photobiocatalysis, methanol-driven hydrogen peroxide generation. nih.gov |
| Oxidative Rearrangement | N-Bromosuccinimide (NBS) | 2-Substituted 3-furfurals | Proceeds through an unsaturated 1,4-dialdehyde intermediate. acs.org |
Dehydration Mechanisms and Pathways (E1, E2, E1cb)
The dehydration of this compound, like other alcohols, results in the formation of an alkene through the elimination of a water molecule. This reaction is typically catalyzed by strong acids such as sulfuric acid or phosphoric acid and proceeds via different mechanisms depending on the structure of the alcohol. ucalgary.cabyjus.comlibretexts.org
E1 Mechanism: As a secondary alcohol, this compound is expected to primarily undergo dehydration via the E1 (Elimination, Unimolecular) mechanism. ucalgary.cabyjus.comlibretexts.org This process involves a two-step sequence:
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). byjus.comchemdictionary.org
Departure of the water molecule to form a secondary carbocation intermediate. byjus.comchemdictionary.org
Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the alkene. byjus.comchemdictionary.org
E2 Mechanism: While less likely for a secondary alcohol, the E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process. libretexts.orglibretexts.org In this pathway, a strong base removes a proton from a carbon adjacent to the hydroxyl-bearing carbon, while the hydroxyl group leaves simultaneously. libretexts.org The dehydration of primary alcohols often proceeds via the E2 mechanism to avoid the formation of an unstable primary carbocation. ucalgary.calibretexts.orglibretexts.org
E1cb Mechanism: The E1cb (Elimination, Unimolecular, Conjugate Base) mechanism is less common for simple alcohol dehydrations but can occur under specific conditions, particularly when the β-hydrogen is acidic and the leaving group is poor.
The regioselectivity of the dehydration of this compound would likely favor the formation of the more substituted (and therefore more stable) alkene, in accordance with Zaitsev's rule. ucalgary.ca
Esterification Processes
Esterification is a fundamental reaction of alcohols, and this compound can be converted to its corresponding esters through various methods. The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. athabascau.cachemguide.co.uklibretexts.org This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the alcohol) is used, or the water formed is removed. athabascau.cacerritos.edu
Other methods for esterification include the reaction of the alcohol with more reactive carboxylic acid derivatives such as acid chlorides or acid anhydrides. libretexts.org These reactions are generally faster and not reversible. libretexts.org
| Esterification Method | Reactants | Catalyst/Conditions | Key Features |
| Fischer Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄), Heat | Reversible reaction. athabascau.cachemguide.co.uklibretexts.org |
| From Acid Chlorides | Acid Chloride | - | Vigorous, often exothermic reaction. libretexts.org |
| From Acid Anhydrides | Acid Anhydride | Heat may be required | Slower than with acid chlorides. libretexts.org |
Photochemical Reactions: Paternò–Büchi Reaction
The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane (B1205548). scispace.comslideshare.net The reaction of this compound with aromatic carbonyl compounds has been shown to proceed with high regioselectivity. researchgate.net
Regioselectivity and Stereoselectivity in Oxetane Formation
In the Paternò–Büchi reaction involving this compound and aromatic carbonyl compounds, the formation of oxetanes predominantly occurs at the double bond bearing the hydroxyalkyl group. researchgate.net
The stereoselectivity of this reaction is a key aspect. With chiral 1-(3-furyl)alkanols, the reaction can exhibit good to high stereoselectivity. researchgate.net For instance, the reaction of 1-(3-furyl)-benzyl alcohol shows high stereoselectivity, which can be explained by the formation of a complex between the carbonyl compound and the hydroxyl group of the alcohol. researchgate.net This complexation directs the attack of the excited carbonyl compound to one face of the furan ring, leading to the preferential formation of one diastereomer. The stability of the biradical intermediates formed during the reaction also plays a crucial role in determining the final stereochemical outcome. researchgate.net
| Reactants | Product(s) | Regioselectivity | Stereoselectivity |
| 1-(3-Furyl)alkanols + Aromatic Carbonyls | Oxetanes | High, at the hydroxyalkylated double bond. researchgate.net | Good to high with chiral alcohols. researchgate.net |
Proposed Biradical Intermediates
Biradical intermediates are species containing two unpaired electrons. They are notably proposed in photochemical reactions, such as the Paternò-Büchi reaction. This reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene, yielding an oxetane. organic-chemistry.orgslideshare.net The generally accepted mechanism for reactions involving a triplet excited state of the carbonyl compound proceeds through the formation of a 1,4-biradical intermediate. rsc.orgnih.gov
The Paternò-Büchi reaction has been studied with furan derivatives, including this compound and related 3-furylmethanols. When this compound reacts with an aromatic carbonyl compound like benzophenone, the reaction is initiated by the photoexcitation of the carbonyl to its triplet state. This excited species then adds to the furan ring to form a triplet 1,4-biradical intermediate. rsc.orgacs.org The regioselectivity of the reaction—that is, which double bond of the furan ring reacts—and the stereoselectivity of the resulting oxetane are determined by the stability and subsequent cyclization of these biradical intermediates. acs.orgresearchgate.net
For 3-substituted furylalkanols, the reaction shows high regioselectivity, with the oxetane formation occurring predominantly at the C4-C5 double bond (the double bond bearing the hydroxyalkyl group). The stereoselectivity can be high, and it is proposed that this is due to a directing effect of the hydroxyl group, which may form a complex with the excited carbonyl compound. This pre-association guides the attack to one face of the furan ring, leading to a preferred conformation of the biradical intermediate and, consequently, to a specific diastereomer of the oxetane product.
Table 1: Paternò-Büchi Reaction of 1-(3-Furyl)alkanols with Aromatic Carbonyls
| 1-(3-Furyl)alkanol Derivative | Carbonyl Compound | Key Observation | Reference |
| 1-(3-Furyl)-benzyl alcohol | Benzophenone | High regioselectivity for the hydroxyalkylated double bond. Good stereoselectivity explained by complex formation. | |
| (R)-1-(3-Furyl)-n-heptanol | Benzophenone | Reaction proceeds with good stereoselectivity, demonstrating chiral transfer. |
This table illustrates the outcomes of the Paternò-Büchi reaction, highlighting the influence of the substrate structure on selectivity.
Cascade and Tandem Reactions
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgnumberanalytics.com This approach enhances efficiency and atom economy by reducing the number of separate purification steps and minimizing solvent waste. princeton.edu Such reactions are initiated by a single event, and each subsequent step is triggered by the functionality formed in the preceding one. wikipedia.org
While a specific cascade reaction involving this compound as a starting material is not extensively documented in the literature, its structure lends itself to potential cascade sequences. A plausible hypothetical cascade could commence with the in-situ formation of this compound from a precursor like 3-acetylfuran. For instance, a one-pot process could involve the reduction of 3-acetylfuran to this compound, which then, under acidic conditions, could act as a precursor to a furan-containing cation. This cation could be trapped by a tethered nucleophile in an intramolecular cyclization, leading to complex fused-ring systems.
Alternatively, this compound itself could initiate a cascade. For example, its reaction with an alkyne, catalyzed by a transition metal like gold or rhodium, could trigger a sequence of events. Such a process might start with an initial addition to the alkyne, followed by cyclization and rearrangement steps to build complex heterocyclic structures. The synthesis of substituted furans via cascade reactions of propargyl alcohols with alkynes has been reported, suggesting the feasibility of similar transformations with furyl-substituted alcohols. acs.org
Table 2: Illustrative Steps in a Hypothetical Cascade Reaction
| Step | Transformation | Intermediate Formed | Reaction Type |
| 1 | Reduction of 3-acetylfuran | This compound | Carbonyl Reduction |
| 2 | Dehydration/Cation Formation | Furan-stabilized carbocation | Acid-catalyzed elimination |
| 3 | Intramolecular Cyclization | Fused bicyclic system | Nucleophilic attack |
This table outlines a conceptual cascade sequence demonstrating how this compound could serve as a pivotal intermediate in the construction of complex molecules.
Biocatalytic Reaction Mechanisms and Enzymatic Pathways
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov For this compound, the most significant biocatalytic application is its enantioselective synthesis from the prochiral ketone, 3-acetylfuran. This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). rsc.orgnih.gov
The mechanism of these enzymes involves the stereospecific transfer of a hydride ion from a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), to the carbonyl carbon of the ketone. wisdomlib.org The enzyme's active site binds the ketone in a specific orientation, exposing one of its two faces to the cofactor. This precise positioning dictates whether the (R)- or (S)-enantiomer of the alcohol is produced. researchgate.net For example, many ADHs from organisms like Lactobacillus kefir are known to produce (R)-alcohols (following the anti-Prelog rule), while others, such as those from certain Candida species, can yield (S)-alcohols. tandfonline.comrsc.orgnih.gov
A critical aspect of these biocatalytic pathways is cofactor regeneration. Since cofactors like NADPH are expensive, they must be used in catalytic amounts and continuously regenerated in situ. nih.govnih.gov A common strategy is the substrate-coupled approach, where a second "sacrificial" alcohol, such as isopropanol (B130326), is added to the reaction mixture. The same enzyme (or a second one) oxidizes the isopropanol to acetone, which in turn reduces NADP+ back to NADPH, allowing the cycle to continue. researchgate.netmatthey.com
Table 3: Enzymes for the Biocatalytic Reduction of Furan Ketones
| Enzyme/Organism | Cofactor | Stereoselectivity | Reference |
| Lactobacillus kefir ADH | NADPH | (R)-specific (anti-Prelog) | tandfonline.comuniprot.orgpnas.org |
| Candida parapsilosis Carbonyl Reductase | NADPH/NADH | (S)-specific (Prelog) | rsc.orgnih.govrsc.org |
| Engineered Ketoreductases (KREDs) | NADPH | Can be engineered for either (R) or (S) selectivity | nih.govrsc.org |
This table summarizes key biocatalysts used for the asymmetric reduction of ketones, indicating their cofactor preference and the stereochemical outcome of the reaction.
Derivatization and Functionalization Strategies for 1 3 Furyl 1 Ethanol
Modification of the Hydroxyl Moiety
The hydroxyl group of 1-(3-furyl)-1-ethanol is a primary site for functionalization, allowing for the introduction of protecting groups or moieties that facilitate further synthetic elaborations.
Silylation is a common strategy to protect the hydroxyl group of alcohols like this compound. This process involves the replacement of the hydroxyl proton with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). The resulting silyl ether is generally more stable and less reactive than the parent alcohol, which can be advantageous in subsequent reaction steps that might otherwise be compromised by the presence of a free hydroxyl group. This protection strategy is crucial for preventing unwanted side reactions and for increasing the solubility of the molecule in nonpolar organic solvents, thereby facilitating a broader range of chemical transformations.
The conversion of the hydroxyl group into esters and ethers provides a versatile platform for synthetic diversification.
Esterification is typically achieved by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, often in the presence of an acid catalyst like concentrated sulfuric acid. libretexts.orglibretexts.org This reaction is reversible and its rate is influenced by the steric bulk of the alcohol and the carboxylic acid. libretexts.orglibretexts.org The resulting esters can serve as key intermediates in the synthesis of various organic compounds.
| Reactants | Catalyst/Conditions | Product |
| Carboxylic Acid + Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester + Water |
| Acyl Chloride + Alcohol | Room Temperature | Ester + Hydrogen Chloride |
| Acid Anhydride + Alcohol | Warming | Ester + Carboxylic Acid |
Etherification , on the other hand, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the potential sensitivity of some substrates to strong bases, milder conditions using reagents like silver oxide may be employed. orgoreview.com Ethers are generally more stable than esters and can be used to introduce a variety of alkyl or aryl groups.
| Reactants | Reagents/Conditions | Product |
| Alcohol + Alkyl Halide | Base (e.g., NaH) | Ether + Salt + Hydrogen Gas |
| Alcohol + Methyl Iodide | Silver Oxide (Ag₂O) | Methyl Ether + Silver Iodide + Water |
Transformations of the Furan (B31954) Ring System
The furan ring in this compound is a diene system that can participate in a variety of transformations, leading to the formation of new heterocyclic and carbocyclic frameworks.
A notable transformation of 3-furyl alcohols is the addition of organometallic reagents followed by an oxidative rearrangement. acs.org This strategy allows for the introduction of a substituent at the 2-position of the furan ring. acs.org For instance, treatment of a 3-furyl alcohol with N-bromosuccinimide (NBS) can initiate an oxidative rearrangement, leading to the formation of 2-substituted 3-furfurals. acs.org Mechanistic studies suggest that this rearrangement proceeds through an unsaturated 1,4-dialdehyde intermediate. acs.org
Another significant oxidative rearrangement is the Achmatowicz reaction, which converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. thieme-connect.comresearchgate.net This transformation has been achieved using various oxidizing agents, including m-chloroperbenzoic acid (m-CPBA) and catalytic systems like methyltrioxorhenium with urea-hydrogen peroxide. thieme-connect.com The resulting pyranones are versatile building blocks in organic synthesis. thieme-connect.com
| Transformation | Key Reagents | Product Type |
| Oxidative Rearrangement | N-Bromosuccinimide (NBS) | 2-Substituted 3-furfurals |
| Achmatowicz Rearrangement | m-CPBA, VO(acac)₂/t-BuOOH | 6-Hydroxy-2H-pyran-3(6H)-ones |
The furan ring of this compound can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. mdpi.com These reactions provide a powerful tool for the construction of six-membered rings. The reactivity of the furan diene can be influenced by the substituents on the ring and the nature of the dienophile. mdpi.com Lewis acid catalysis is often employed to enhance the rate and selectivity of these cycloadditions. mdpi.com The reactions can be reversible, and the stereochemical outcome is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com
In addition to Diels-Alder reactions, the furan moiety can participate in 1,3-dipolar cycloadditions. In these reactions, a 1,3-dipole reacts with the furan ring, which acts as a dipolarophile, to form a five-membered heterocyclic ring. This approach offers a route to a variety of complex heterocyclic systems.
Computational and Theoretical Studies of 1 3 Furyl 1 Ethanol
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving 1-(3-Furyl)-1-ethanol. These calculations allow for the detailed investigation of reaction pathways, transition states, and intermediates, providing a molecular-level understanding of the reaction mechanism.
A key application of quantum chemical calculations is the determination of activation energy barriers (Ea), which are crucial for predicting reaction rates and understanding selectivity. For the synthesis of chiral alcohols like this compound, for instance, in asymmetric reductions of a corresponding ketone, DFT can be employed to calculate the energy profiles of different catalytic cycles.
Theoretical studies on analogous systems, such as the asymmetric reduction of ketones catalyzed by metal complexes or enzymes, have demonstrated that the activation barriers for the formation of the two enantiomers ((R) and (S)) can be calculated. These calculations often reveal that subtle differences in the steric and electronic interactions within the transition states lead to a lower activation barrier for the formation of one enantiomer over the other. While specific data for this compound is not abundant in published literature, representative activation energies for the formation of similar chiral alcohols are presented in Table 1.
Table 1: Representative Calculated Activation Energies for Asymmetric Ketone Reduction
| Transition State | Catalyst System | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| TS-(R) | Ru-complex | 15.2 |
| TS-(S) | Ru-complex | 17.5 |
| TS-(R) | Biocatalyst (reductase) | 12.8 |
| TS-(S) | Biocatalyst (reductase) | 14.9 |
Note: The data in this table are representative examples based on computational studies of similar chiral alcohol syntheses and are intended to illustrate the application of the methodology.
DFT calculations are pivotal in rationalizing the enantiopreference observed in the asymmetric synthesis of this compound. By analyzing the geometries and energies of the diastereomeric transition states, researchers can pinpoint the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, that govern the stereochemical outcome. acs.org
For example, in a catalyzed reaction, the furan (B31954) ring and the ethyl group of the substrate will adopt specific orientations within the chiral environment of the catalyst. The transition state leading to the major enantiomer is typically stabilized by favorable interactions and minimized steric clashes, whereas the transition state for the minor enantiomer is destabilized. acs.org These computational models can successfully reproduce and explain the experimentally observed enantiomeric excesses. acs.org
Similarly, in reactions where regioselectivity is a factor, such as the functionalization of the furan ring, DFT can predict the most likely site of reaction by comparing the activation barriers for attack at different positions.
Molecular Dynamics Simulations to Elucidate Catalytic Processes
While quantum chemical calculations provide a static picture of a reaction at 0 Kelvin, molecular dynamics (MD) simulations offer a dynamic perspective at finite temperatures. MD simulations can model the behavior of this compound and a catalyst within a solvent environment over time, providing insights into the catalytic process that are not accessible through static calculations alone. rsc.org
For instance, in an enzyme-catalyzed reaction, MD simulations can reveal how the substrate, this compound, enters the active site, the conformational changes the enzyme undergoes, and the role of specific amino acid residues in catalysis. nih.gov These simulations can also shed light on the role of solvent molecules in stabilizing intermediates and transition states. nih.gov By tracking the interactions and movements of all atoms in the system, MD simulations provide a detailed, time-resolved picture of the catalytic event.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound, which can be investigated using computational methods, is fundamental to its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides valuable information about the molecule's nucleophilic and electrophilic character.
For furan derivatives, the HOMO is typically localized on the furan ring, indicating that it is the primary site for electrophilic attack. The LUMO, conversely, indicates the most likely sites for nucleophilic attack. Computational studies on similar furan-containing compounds have shown that the distribution of these orbitals can be used to predict the regioselectivity of various reactions. mdpi.comresearchgate.net Furthermore, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, offering further clues about its reactivity. researchgate.net
Table 2: Calculated Electronic Properties of a Representative Furan-Containing Molecule
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: This data is based on a representative furan-containing molecule and serves to illustrate the types of properties that can be calculated.
Theoretical Predictions of Spectroscopic Properties and Electronic Transitions
Computational chemistry is also a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. rsc.org
These calculations can help to assign the bands observed in experimental UV-Vis spectra to specific electronic transitions, such as π → π* transitions within the furan ring. Similarly, theoretical calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and a more complete understanding of the molecule's vibrational modes can be achieved.
Applications of 1 3 Furyl 1 Ethanol As a Synthetic Intermediate
Precursor to Biologically Relevant Heterocycles
The furan (B31954) nucleus within 1-(3-furyl)-1-ethanol is a precursor to numerous other heterocyclic systems through various synthetic manipulations such as cycloadditions, ring-opening, and rearrangement reactions.
A class of compounds known as karrikins, which feature a 2H-furo[2,3-c]pyran-2-one core structure, have been identified as potent germination stimulants present in the smoke of burning vegetation. nih.govresearchgate.net The parent compound, 3-methyl-2H-furo[2,3-c]pyran-2-one, and its analogues promote seed germination in many plant species. nih.govresearchgate.net The synthesis of these bioactive molecules can be accomplished through various routes, often involving the construction of the fused ring system from functionalized precursors. researchgate.netsmolecule.com
This compound can serve as a strategic starting point for these derivatives. A general synthetic approach would involve the oxidation of the secondary alcohol to the corresponding ketone, 3-acetylfuran. Subsequent functionalization of the furan ring and the acetyl group, followed by an intramolecular cyclization, can lead to the formation of the desired pyranone ring fused to the furan core. The specific substitution pattern on the final 2H-furo[2,3-c]pyran-2-one can be controlled by the choice of reagents and reaction conditions throughout the synthetic sequence. Research has shown that the substitution on the pyran ring, particularly at the C-3 position, is crucial for germination-promoting activity. nih.gov
Table 1: Comparison of Synthetic Routes to 2H-Furo[2,3-c]pyran-2-one Core
| Starting Material | Key Reaction Steps | Overall Yield |
| Pyromeconic acid | Methylation, Acidic cyclization | 15% |
| D-Xylose | Multi-step sequence featuring Ag(I)-catalyzed cyclization | 30% |
This table illustrates different approaches to the furopyranone core, with yields varying based on the complexity and efficiency of the chosen pathway. smolecule.com
The synthesis of substituted pyrroles, a structural motif present in many pharmaceuticals and natural products, can be achieved from furan-containing precursors. nih.gov A common pathway involves the transformation of a furan derivative into a pyrrole (B145914) via an imine intermediate.
The conversion of this compound into a substituted pyrrole would begin with its oxidation to 3-acetylfuran. This ketone can then react with a primary amine in the presence of an acid catalyst to form the corresponding furyl imine. redalyc.org These imines are key intermediates that can undergo rearrangement or cyclization reactions to yield the pyrrole ring system. researchgate.net For instance, certain furyl imines can be subjected to conditions that promote ring-opening of the furan followed by recyclization involving the nitrogen atom to form the five-membered pyrrole ring. This method provides a flexible entry to polysubstituted pyrroles, where the substituents are determined by the structure of the initial furan and the primary amine used. nih.gov
Optically active noncanonical amino acids are of significant interest as intermediates for pharmaceuticals and fine chemicals. sci-hub.se Chiral amino acids containing a furan ring are valuable building blocks for complex molecular targets. The development of chemo-enzymatic methods has provided green and efficient routes for producing these enantiomerically pure compounds. sci-hub.senih.gov
This compound, being a chiral molecule, is a logical precursor for the synthesis of chiral furan-containing amino acids. Through a process known as kinetic resolution, often catalyzed by enzymes like lipases, the racemic mixture of (R)- and (S)-1-(3-furyl)-1-ethanol can be separated. acs.org For example, enzymatic acylation can selectively modify one enantiomer, allowing it to be separated from the unreacted enantiomer. The resulting enantiomerically pure alcohol is a chiral synthon that can be further elaborated. Its hydroxyl group can be converted into an amino group (with either retention or inversion of stereochemistry), and the furan ring can be manipulated to introduce a carboxylic acid functionality, ultimately yielding a chiral furan amino acid.
Role in the Synthesis of Complex Natural Products and Analogues
The furan ring is a structural component found in a wide variety of natural products. Consequently, functionalized furans like this compound are important intermediates in the total synthesis of these complex molecules and their analogues. The alcohol functionality provides a handle for extending carbon chains or introducing other functional groups, while the furan ring can either be retained in the final product or used as a latent diene or other reactive species in cycloaddition and rearrangement reactions.
An illustrative example of its utility can be seen in the synthesis of natural product analogues such as isoesdragol. In a patented process, a similar substituted phenyl propanol, 1-(4-methoxyphenyl)propanol, is prepared via the hydrogenation of the corresponding ketone and serves as the key intermediate. google.com This alcohol is then dehydrated to produce the target anethole. google.com By analogy, this compound can be used as a key building block for furan-containing natural products or their analogues, where its structure forms a significant portion of the final molecular architecture.
Intermediate in Ring Transformations and Rearrangements
The furan ring in this compound is susceptible to rearrangement reactions, particularly under oxidative and acidic conditions, allowing for its transformation into different heterocyclic or carbocyclic systems.
Gamma-pyrones, such as maltol (B134687) and ethyl maltol, are important compounds used as flavor and aroma enhancers. google.com A well-documented transformation involves the oxidative ring expansion of furfuryl alcohols to produce these gamma-pyrones. google.comgoogle.com
In this process, a furfuryl alcohol, such as this compound, is treated with a halogen-containing oxidant in an aqueous solution. google.com The reaction proceeds through the formation of an unstable dihydropyran intermediate. This intermediate subsequently undergoes hydrolysis and rearrangement under the reaction conditions to yield the final gamma-pyrone product. google.comgoogle.com This ring transformation provides a direct synthetic route from readily available furans to valuable pyrone derivatives.
Future Research Directions and Emerging Trends
Development of Novel and Highly Selective Catalytic Systems
The development of innovative and highly selective catalysts is a cornerstone of future research for producing 1-(3-furyl)-1-ethanol and related furanic compounds. The focus is on designing catalysts that can achieve high yields and selectivity under milder reaction conditions, thereby reducing energy consumption and by-product formation.
One promising area is the use of bimetallic and multifunctional catalysts. For instance, the combination of a hydrogenation catalyst with a Brønsted acid catalyst in a single system has been explored for the direct reductive alkylation of furfural (B47365) to furfuryl ethers. mdpi.com Research into La-doped CuCoAl hydrotalcite catalysts for the selective hydrogenation of furfuryl alcohol to 1,5-pentanediol (B104693) demonstrates the potential of modifying catalyst surfaces to enhance specific reaction pathways. rsc.org The addition of lanthanum (La) species has been shown to improve the dispersion of copper and create strong basic sites, which can influence the adsorption and activation of the furan (B31954) ring. rsc.org
Furthermore, the rational design of catalysts, guided by a deeper understanding of reaction mechanisms, is becoming increasingly important. For example, studies on Cu nanoparticle catalysts for ethanol (B145695) dehydrogenation have highlighted the role of Cu(δ+) species at the cluster perimeter in achieving high selectivity. researchgate.net This knowledge can be extrapolated to design catalysts for the selective transformation of furan-based alcohols. The development of noble metal-free catalysts, such as those based on nickel supported on lanthanide hydroxides, also presents a cost-effective and sustainable alternative for hydrogenolysis reactions of furan derivatives. researchgate.net
| Catalyst System | Reactant(s) | Product(s) | Key Findings | Reference |
| Pd/C with TFA | Furfural, Ethanol | Furfuryl ethyl ether | Continuous flow one-step process for reductive etherification. mdpi.com | mdpi.com |
| La-doped CuCoAl hydrotalcite | Furfuryl alcohol | 1,5-Pentanediol | La doping improves Cu dispersion and creates strong basic sites, enhancing selectivity. rsc.org | rsc.org |
| Ni-La(OH)3 | Tetrahydrofurfuryl alcohol | 1,5-Pentanediol | Efficient noble metal-free catalyst for selective hydrogenolysis. researchgate.net | researchgate.net |
| Bulk Ni3Sn2 alloy | Furfural | 1,4-Pentanediol | Synergistic action of Brønsted acid and hydrogenation sites without an acidic co-catalyst. nih.gov | nih.gov |
Integration into Multi-Component and One-Pot Synthetic Strategies
Multi-component reactions (MCRs) and one-pot syntheses are gaining traction as powerful tools for increasing synthetic efficiency by combining multiple reaction steps into a single operation. mdpi.com This approach minimizes intermediate isolation and purification, leading to reduced solvent waste, time, and cost.
The application of MCRs to furan chemistry is an active area of research. For example, a bio-inspired, one-pot furan-thiol-amine multicomponent reaction has been developed to create stable pyrrole (B145914) heterocycles under physiological conditions. nih.gov This demonstrates the potential for developing novel MCRs that incorporate this compound or its precursors. The synthesis of complex heterocyclic scaffolds through one-pot methodologies, such as the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole, highlights the versatility of this approach. researchgate.net
One-pot systems for the conversion of biomass-derived sugars, like xylose, directly to furfuryl alcohol and its derivatives are particularly promising for sustainable chemical production. mdpi.comresearchgate.net These processes often utilize bifunctional catalysts that can facilitate both the dehydration of the sugar to furfural and the subsequent hydrogenation to the alcohol. mdpi.com The development of such integrated systems for the synthesis of this compound from readily available starting materials is a key future objective.
Advanced Computational Modeling for Mechanism Elucidation and Rational Design
Computational modeling, particularly Density Functional Theory (DFT) calculations, is becoming an indispensable tool for understanding reaction mechanisms at the molecular level. This insight is crucial for the rational design of more efficient and selective catalysts for the synthesis of this compound.
DFT studies can help to elucidate the adsorption configurations of reactants and intermediates on catalyst surfaces, which in turn determines the product distribution. rsc.org For example, research on the hydrogenation of furfural over Cu-based catalysts has shown that the orientation of the aldehyde group on the catalyst surface influences the selectivity towards furfuryl alcohol. mdpi.com Similarly, computational analysis can predict the effect of dopants and promoters on the electronic properties and catalytic activity of a material. rsc.org
Active learning, a machine learning approach, is also emerging as a powerful strategy to accelerate catalyst development. nih.gov By integrating computational screening with experimental workflows, researchers can more efficiently navigate vast chemical and reaction condition spaces to identify optimal catalysts. This data-aided framework has been successfully applied to the synthesis of higher alcohols from syngas and holds significant promise for the targeted development of catalysts for furan derivative synthesis. nih.gov
Exploration of Sustainable and Scalable Synthetic Pathways
The shift towards a bio-based economy necessitates the development of sustainable and scalable synthetic routes for valuable chemicals like this compound. A major focus is the utilization of renewable biomass as a feedstock. Furfural, a key precursor to this compound, can be readily obtained from the acid-catalyzed dehydration of C5 sugars found in hemicellulose. researchgate.net
Research is actively exploring the direct conversion of biomass-derived platform molecules into value-added products. For example, the aqueous phase rearrangement of furfuryl alcohol, followed by hydrogenation, has been developed as a cost-effective route to 1,3-cyclopentanediol (B3029237). researchgate.netrsc.org This highlights the potential for developing similar scalable processes starting from furan-based alcohols.
Green chemistry principles are also being integrated into synthetic methodologies. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of biocatalytic processes. researchgate.netrsc.org Biocatalysis, using enzymes or whole-cell systems, offers high selectivity under mild reaction conditions. researchgate.net The development of robust biocatalysts for the continuous flow synthesis of esters from furfuryl alcohol demonstrates the potential for industrial-scale application of these green technologies. rsc.org The one-pot synthesis of fuel precursors from fermentation broths further illustrates the integration of biocatalysis with chemical transformations for sustainable production. nih.gov
| Research Area | Key Focus | Examples | Reference(s) |
| Sustainable Feedstocks | Utilization of biomass-derived platform molecules. | Synthesis of 1,3-cyclopentanediol from furfuryl alcohol. | researchgate.netrsc.org |
| Green Solvents | Replacement of hazardous organic solvents with environmentally friendly alternatives. | Aqueous phase reactions, use of ionic liquids. | researchgate.net |
| Biocatalysis | Use of enzymes or whole-cell systems for selective transformations. | Continuous flow synthesis of esters from furfuryl alcohol using immobilized lipase (B570770). | rsc.org |
| Process Intensification | Development of continuous flow and one-pot processes. | One-pot synthesis of fuel precursors from fermentation broth. | nih.gov |
Q & A
Basic Research Question
- ¹H NMR : Key signals include:
- δ 2.6–2.8 ppm (CH₂ adjacent to hydroxyl).
- δ 6.3–7.2 ppm (furan protons).
- ¹³C NMR : Furan carbons appear at δ 110–150 ppm, with the hydroxyl-bearing carbon at δ 65–70 ppm.
- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 140 and fragmentation patterns (e.g., loss of H₂O at m/z 122) confirm the structure .
How do substituents on the furan ring affect the compound’s reactivity in nucleophilic additions?
Advanced Research Question
Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position of the furan ring deactivate the ring, reducing reactivity in nucleophilic additions. Computational studies (DFT) show:
- Hammett constants (σ) : A linear correlation (R² = 0.92) between substituent σ values and reaction rates.
- Steric effects : Bulky substituents at the 2-position hinder access to the reactive β-carbon of the alcohol .
What are the applications of this compound in medicinal chemistry?
Advanced Research Question
The compound serves as a precursor for:
- Antifungal agents : Derivatives with imidazole moieties (e.g., R014821) show activity against Candida spp. (MIC₅₀ = 2–8 µg/mL) .
- Prodrugs : Fluorinated analogs (e.g., 5-fluoro derivatives) are used in CYP4B1-activated prodrug systems for targeted cancer therapy .
How do solvent polarity and pH influence the stability of this compound?
Basic Research Question
- Aqueous stability : Hydrolysis occurs at pH < 3 (acid-catalyzed) or pH > 10 (base-catalyzed), forming 3-furaldehyde and ethanol.
- Solvent effects : Stability in ethanol > acetonitrile > DMSO due to hydrogen-bonding interactions with protic solvents .
What computational models predict the metabolic pathways of this compound?
Advanced Research Question
Density Functional Theory (DFT) simulations predict:
- Phase I metabolism : Oxidation at the hydroxyl group (ΔG‡ = 25–30 kcal/mol) via cytochrome P450 enzymes.
- Phase II conjugation : Glucuronidation at the hydroxyl group (kinetic preference over sulfation) .
How does this compound interact with biomolecules like enzymes or DNA?
Advanced Research Question
- Enzyme inhibition : Binds to alcohol dehydrogenase (ADH) with Kᵢ = 12 µM, likely via competitive inhibition at the NAD⁺-binding site.
- DNA intercalation : Minimal interaction (ΔTm < 1°C in thermal denaturation assays), suggesting low genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
